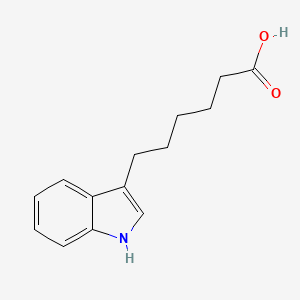

6-(1H-indol-3-yl)hexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(1H-indol-3-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(17)9-3-1-2-6-11-10-15-13-8-5-4-7-12(11)13/h4-5,7-8,10,15H,1-3,6,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAWQYLSKUSBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405432 | |

| Record name | 6-(1H-indol-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25177-65-5 | |

| Record name | 1H-Indole-3-hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25177-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-indol-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-(1H-indol-3-yl)hexanoic Acid

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 6-(1H-indol-3-yl)hexanoic acid, a molecule of significant interest in medicinal chemistry and materials science. The indole nucleus is a privileged scaffold found in numerous pharmaceuticals, and its functionalization with an aliphatic carboxylic acid linker opens avenues for the development of novel therapeutic agents and functional materials.[1][2] This document outlines two primary synthetic strategies, the Fischer Indole Synthesis and direct C3-alkylation of indole, offering insights into the mechanistic underpinnings and practical considerations for each. A detailed, field-proven experimental protocol for the direct alkylation method is provided, followed by a comprehensive guide to the analytical techniques required for structural verification and purity assessment. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All data is presented with clear interpretations, establishing a self-validating framework for researchers, scientists, and drug development professionals engaged in the synthesis of indole derivatives.

Introduction: The Significance of Indole-Alkanoic Acids

The indole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after pharmacophore. When coupled with a flexible aliphatic chain terminating in a carboxylic acid, as in this compound, the resulting molecule gains significant versatility. The hexanoic acid moiety can serve as a flexible linker to connect the indole core to other molecular fragments or surfaces, a feature exploited in the design of targeted drug conjugates and functionalized biomaterials.[3] Furthermore, the terminal carboxyl group provides a handle for further chemical modifications, such as amide bond formation. This guide serves to equip researchers with the fundamental knowledge and practical protocols necessary to synthesize and rigorously characterize this valuable chemical building block.

Synthetic Strategies: Pathways to the Target Molecule

The synthesis of this compound can be approached through several established methodologies. The choice of route often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will discuss two robust and widely recognized strategies.

Strategy 1: The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most powerful and versatile methods for constructing the indole nucleus.[4][5] The process involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.

Causality and Mechanism: The synthesis of this compound via the Fischer method would commence with the reaction of phenylhydrazine and 7-oxoheptanoic acid (or its ester derivative) under acidic conditions. The key transformation is a-sigmatropic rearrangement of the initially formed ene-hydrazine tautomer.[4] This rearrangement is thermodynamically driven by the formation of a stable C-C bond. The subsequent steps involve intramolecular cyclization and the elimination of an ammonia molecule to generate the aromatic indole ring system.[5] A variety of Brønsted or Lewis acids, such as polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid, can be employed to catalyze the reaction.[4][6]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

While powerful, this method requires the synthesis or commercial availability of the specific keto-acid precursor, which may not always be straightforward.

Strategy 2: Direct C3-Alkylation of Indole

A more convergent approach involves the direct alkylation of the indole nucleus with a suitable six-carbon electrophile. Indole is an electron-rich heterocycle with the highest nucleophilicity at the C3 position.[1] However, the indole nitrogen is acidic (pKa ≈ 17) and can be deprotonated by a strong base, leading to potential competition between N-alkylation and C3-alkylation.[7]

Causality and Mechanism: To achieve selective C3-alkylation, the reaction conditions must be carefully controlled. The reaction of indole with 6-bromohexanoic acid (or its corresponding ester) in the presence of a base is a common approach. Using a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the indole nitrogen to form the indolyl anion.[7] While this anion has charge density on the nitrogen, the subsequent reaction with an alkyl halide often proceeds at the C3 position, particularly in polar aprotic solvents like dimethylformamide (DMF). This selectivity is attributed to the principles of hard and soft acid-base (HSAB) theory, where the "softer" C3 position preferentially attacks the "soft" alkyl halide electrophile. The use of the free acid (6-bromohexanoic acid) can be complicated by acid-base reactions with the base; therefore, using the corresponding ester (e.g., ethyl 6-bromohexanoate) followed by saponification is a more reliable and higher-yielding two-step sequence.

Detailed Experimental Protocol: C3-Alkylation Route

This section provides a validated, step-by-step protocol for the synthesis of this compound via the direct alkylation of indole with ethyl 6-bromohexanoate, followed by ester hydrolysis.

Caption: Figure 2: Workflow for the Synthesis of the Target Compound.

Materials and Equipment:

-

Indole

-

Ethyl 6-bromohexanoate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, nitrogen inlet, ice bath, separatory funnel, rotary evaporator, silica gel for column chromatography.

Protocol:

Part A: Synthesis of Ethyl 6-(1H-indol-3-yl)hexanoate

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq.).

-

Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and decant the hexanes.

-

Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of indole (1.0 eq.) in anhydrous DMF to the NaH suspension. Causality: This step forms the nucleophilic indolyl anion. The slow addition at 0°C controls the exothermic reaction and hydrogen gas evolution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of ethyl 6-bromohexanoate (1.1 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding it to ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure ester intermediate.

Part B: Hydrolysis to this compound

-

Dissolve the purified ethyl ester intermediate in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (3.0-5.0 eq.) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. Causality: The excess base drives the saponification (hydrolysis) of the ethyl ester to the carboxylate salt.

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration. If no solid forms, extract the acidified solution with ethyl acetate.

-

If extracted, dry the organic layer over MgSO₄, filter, and concentrate to yield the crude acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes) to obtain pure this compound.

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are typical for this compound.[8]

Physical Properties:

-

Molecular Formula: C₁₄H₁₇NO₂[8]

-

Molecular Weight: 231.29 g/mol [9]

-

Appearance: Typically an off-white to pale yellow solid.

Table 1: Spectroscopic Data for this compound

| Technique | Functional Group / Proton Environment | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Indole N-H | δ ~8.0 ppm (broad singlet) | Exchangeable with D₂O. |

| Indole C2-H | δ ~7.0 ppm (singlet or doublet) | Characteristic proton on the pyrrole ring. | |

| Indole Aromatic C4-H, C7-H | δ ~7.6, 7.3 ppm (doublets) | Protons on the benzene portion of the indole. | |

| Indole Aromatic C5-H, C6-H | δ ~7.1-7.2 ppm (triplets) | Protons on the benzene portion of the indole. | |

| α-CH₂ (to indole) | δ ~2.7 ppm (triplet) | Methylene group directly attached to the indole C3. | |

| α-CH₂ (to COOH) | δ ~2.3 ppm (triplet) | Methylene group adjacent to the carboxylic acid.[10] | |

| Internal CH₂ chain | δ ~1.4-1.7 ppm (multiplets) | The three other methylene groups of the hexanoic chain. | |

| Carboxylic Acid O-H | δ >10 ppm (very broad singlet) | Highly deshielded and exchangeable. | |

| ¹³C NMR | Carbonyl (C=O) | δ ~175-180 ppm | Typical for a carboxylic acid. |

| Indole Carbons (Aromatic) | δ ~110-137 ppm | Complex set of signals for the 8 indole carbons. | |

| Aliphatic Chain (-CH₂-) | δ ~24-35 ppm | Signals for the 6 methylene carbons. | |

| IR Spectroscopy | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Characteristic broad "hairy beard" absorption.[11][12] |

| Indole N-H Stretch | ~3400 cm⁻¹ (sharp to medium) | ||

| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ | ||

| Carbonyl C=O Stretch | ~1700 cm⁻¹ (strong, sharp) | Diagnostic for the carboxylic acid group.[11] | |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | ||

| Mass Spectrometry | Molecular Ion [M]⁺ or [M+H]⁺ | m/z = 231 or 232 | Confirms the molecular weight of the compound.[13] |

| Major Fragment | m/z = 130 | Corresponds to the indolylmethyl cation, a common and stable fragment from cleavage of the Cα-Cβ bond of the side chain. |

Data Interpretation and Discussion

The collective evidence from the analytical techniques provides a definitive confirmation of the product's identity.

-

NMR Spectroscopy: The ¹H NMR spectrum is the most informative, showing distinct signals for the indole ring protons, the aliphatic chain protons with their expected multiplicities, and the exchangeable N-H and O-H protons. The ¹³C NMR spectrum corroborates this by showing the correct number of carbon signals, including the characteristic downfield shift for the carbonyl carbon.

-

IR Spectroscopy: The IR spectrum provides crucial functional group information. The simultaneous presence of a very broad O-H stretch, a sharp N-H stretch, and a strong C=O stretch at ~1700 cm⁻¹ is compelling evidence for the presence of both the indole and carboxylic acid moieties.[14][15]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₄H₁₇NO₂). The observation of the molecular ion peak at the correct m/z and the characteristic fragmentation pattern (especially the m/z 130 fragment) strongly supports the proposed structure.[8]

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reagents used in the synthesis, particularly sodium hydride (flammable solid, water-reactive) and concentrated acids/bases, are hazardous and require careful handling.

Conclusion

This guide has detailed the synthesis and characterization of this compound, a valuable building block in chemical and pharmaceutical research. By presenting two viable synthetic routes and offering a comprehensive, step-by-step protocol for the direct C3-alkylation of indole, this document provides a practical framework for its preparation. The outlined characterization cascade, including NMR, IR, and MS, establishes a robust, self-validating system to ensure the structural integrity and purity of the final product. The insights into the causality behind experimental choices aim to empower researchers to not only replicate this synthesis but also to intelligently adapt it for the creation of new and complex indole derivatives.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Jagadish, B. & Parameswaran, K. Fischer Indole Synthesis. In Name Reactions in Organic Synthesis (2007). [Link]

-

Marques, M. M. B. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Organic Chemistry Highlights (2005). [Link]

-

ResearchGate. UV − visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid... Scientific Diagram. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Taber, D. F. & Straney, P. J. Fischer indole synthesis in the absence of a solvent. SciSpace (2009). [Link]

-

Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (2017). [Link]

-

PubChem. Indole-3-Carboxylic Acid. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC. [Link]

-

PubChemLite. This compound (C14H17NO2). [Link]

-

ChemBK. This compound. [Link]

-

National Institutes of Health. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. [Link]

-

YouTube. in the chemical literature: N-alkylation of an indole. ChemHelpASAP (2019). [Link]

-

MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

-

OMICS Online. Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

-

ResearchGate. 1 H-NMR spectra of reactant hexanoic acid (below) and amide-POSS (above). Scientific Diagram. [Link]

-

NIST WebBook. 1H-Indole-3-carboxaldehyde. [Link]

-

PubMed. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. [Link]

-

MDPI. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

-

PubMed. Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. [Link]

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDOLE DERIVATIVE BEARING THE PYRAZOLE MOIETY. [Link]

-

PubMed. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. [Link]

-

MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]

- Google Patents.

-

Scribd. IR Spectrum of Hexanoic Acid. [Link]

-

ResearchGate. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. [Link]

-

MDPI. Biomedical Importance of Indoles. [Link]

-

NIST WebBook. Hexanoic acid. [Link]

-

NIST WebBook. Hexanoic acid. [Link]

-

ResearchGate. IR spectrum of hexanoic acid. Scientific Diagram. [Link]

-

Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). [Link]

-

PubMed. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. [Link]

-

PubChem. Hexanoic Acid. National Center for Biotechnology Information. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. This compound | C14H17NO2 | CID 4672789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. Hexanoic acid [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - this compound (C14H17NO2) [pubchemlite.lcsb.uni.lu]

- 14. Indole-3-carboxylic acid(771-50-6) IR Spectrum [chemicalbook.com]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to 6-(1H-indol-3-yl)hexanoic Acid: Chemical Properties, Structure, and Synthesis for Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(1H-indol-3-yl)hexanoic acid, a molecule of significant interest in the field of drug discovery and development. We will delve into its chemical properties, structural features, and plausible synthetic routes, offering insights grounded in established chemical principles and supported by authoritative references. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are exploring the therapeutic potential of novel indole derivatives.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities.[1] From the anti-inflammatory drug indomethacin to the anti-migraine triptans, the versatility of the indole ring system allows for the fine-tuning of pharmacological properties. This compound combines this potent heterocyclic motif with a flexible hexanoic acid linker, a feature often utilized in drug design to optimize binding to target proteins and improve pharmacokinetic profiles. Understanding the fundamental chemical characteristics of this compound is therefore a critical first step in harnessing its potential for therapeutic applications.

Chemical Structure and Properties

This compound possesses a bicyclic aromatic indole core connected at the 3-position to a six-carbon aliphatic carboxylic acid chain. This amphipathic structure, with a hydrophobic indole ring and a hydrophilic carboxylic acid group, dictates its physical and chemical behavior.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₂ | PubChem[2] |

| Molar Mass | 231.29 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 25177-65-5 | ChemicalBook[3] |

| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds |

| Melting Point | Not experimentally determined for this specific compound. A related compound, Hexanoic acid, 6-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-, has a melting point of 193 - 195 °C. | Inferred from related compounds |

| Solubility | Predicted to be soluble in organic solvents such as ethanol, DMSO, and DMF, and sparingly soluble in water. | Inferred from solubility of hexanoic acid and indole-3-carboxylic acid[4][5] |

| Predicted XlogP | 3.4 | PubChem[2] |

Synthesis of this compound

Several synthetic strategies can be envisioned for the preparation of this compound. Two of the most prominent and reliable methods are the Fischer indole synthesis and the direct C3-alkylation of indole. For the purpose of this guide, we will detail a protocol based on the C3-alkylation of indole, which is a more convergent and often higher-yielding approach for this specific target molecule.

The causality behind choosing C3-alkylation lies in its efficiency. The indole ring is electron-rich, and the C3 position is particularly nucleophilic, making it susceptible to electrophilic attack. This method avoids the potentially harsh conditions of the Fischer indole synthesis and starts with the readily available indole scaffold.

Caption: Workflow for the synthesis of this compound via C3-alkylation.

Experimental Protocol: C3-Alkylation of Indole

This protocol is a self-validating system, with each step designed to produce a stable intermediate that can be purified and characterized before proceeding to the next, ensuring the integrity of the final product.

Materials:

-

Indole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl 6-bromohexanoate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Formation of the Indole Anion

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add indole (1.0 equivalent).

-

Add anhydrous THF to dissolve the indole.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable; handle under an inert atmosphere.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the formation of the indole anion.

Step 2: C3-Alkylation

-

Cool the solution of the indole anion back to 0 °C.

-

Slowly add a solution of ethyl 6-bromohexanoate (1.2 equivalents) in anhydrous THF to the reaction mixture via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

Step 3: Work-up and Purification of the Ester Intermediate

-

Partition the reaction mixture between ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-(1H-indol-3-yl)hexanoate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 4: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified ethyl 6-(1H-indol-3-yl)hexanoate in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectral Data and Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Table 2: Predicted and Expected Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the indole ring (δ 7.0-8.0 ppm).- A broad singlet for the N-H proton of the indole (δ ~8.1 ppm).- A triplet for the α-CH₂ group of the hexanoic acid chain (δ ~2.3 ppm).- Multiplets for the other methylene groups of the hexanoic acid chain (δ 1.3-2.7 ppm).- A broad singlet for the carboxylic acid proton (δ >10 ppm). |

| ¹³C NMR | - Aromatic carbons of the indole ring (δ 110-140 ppm).- A peak for the C3 of the indole ring (δ ~111 ppm).- A peak for the carbonyl carbon of the carboxylic acid (δ >175 ppm).- Peaks for the methylene carbons of the hexanoic acid chain (δ 24-35 ppm). |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A sharp N-H stretch from the indole ring (~3400 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-H stretching from the alkyl chain and aromatic ring (2850-3100 cm⁻¹). |

| Mass Spectrometry | - Predicted [M+H]⁺ at m/z 232.13321.[6]- Predicted [M-H]⁻ at m/z 230.11865.[6]- Fragmentation pattern would likely show loss of the carboxylic acid group and cleavage of the alkyl chain. |

Applications in Drug Development

The unique structure of this compound makes it a versatile building block and a potential therapeutic agent in its own right. The indole moiety is a known pharmacophore that can interact with a variety of biological targets, while the hexanoic acid linker can be used to attach the molecule to other pharmacophores, to a solid support for screening assays, or to improve its pharmacokinetic properties.

Indole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The presence of the carboxylic acid group in this compound opens up possibilities for its use as a prodrug, where the acid is esterified to improve cell permeability and is later hydrolyzed in vivo to release the active compound.

Furthermore, the hexanoic acid chain can act as a linker in the design of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. Its synthesis is achievable through established synthetic routes, and its structure offers multiple avenues for further chemical modification. The comprehensive understanding of its chemical properties and structure provided in this guide serves as a foundation for researchers to explore its therapeutic applications and to design novel drug candidates based on this promising scaffold.

References

- Fischer, E. (1883). Ueber die Verbindungen des Phenylhydrazins. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Robinson, R., & Robinson, G. M. (1918). LIV.—A new synthesis of tetraphenylpyrrole. Journal of the Chemical Society, Transactions, 113, 639-645.

-

Cee, V. J., & Erlanson, D. A. (2019). N-Alkylation of Indole Derivatives. ACS Medicinal Chemistry Letters, 10(9), 1302-1308. Available from: [Link]

- Shafiee, A., & Tabatabai, S. A. (2003). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of Heterocyclic Chemistry, 40(4), 679-683.

-

PubChem. (n.d.). Indole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexanamide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H17NO2). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

MassBank. (n.d.). hexanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H17NO2). Retrieved from [Link]

-

NIST. (n.d.). Hexanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

College of Saint Benedict / Saint John's University. (n.d.). IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 1-hexanoic acid (orange) and 1-hexanoic acid-stabilised copper nanoparticles (blue) prepared by hydrazine reduction of CuO micro particles. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1... Retrieved from [Link]

-

PubChem. (n.d.). Hexanoic Acid. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 6 (Melting Point). Retrieved from [Link]

-

Quora. (2018). How many NMR peaks will be observed for hexanoic acid?. Retrieved from [Link]

-

EPA/NIH. (n.d.). Mass Spectral Data Base. Retrieved from [Link]

- Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 646-654.

- RSC Publishing. (2023).

- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 114-120.

- MDPI. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(8), 2205.

- MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles.

- PubMed Central. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. ACS Omega, 7(10), 8435-8446.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C14H17NO2 | CID 4672789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 25177-65-5 [chemicalbook.com]

- 4. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 5. Indole-3-carboxylic Acid | CAS 771-50-6 | Cayman Chemical | Biomol.com [biomol.com]

- 6. PubChemLite - this compound (C14H17NO2) [pubchemlite.lcsb.uni.lu]

Biological activity of 6-(1H-indol-3-yl)hexanoic acid

An In-Depth Technical Guide to the Biological Activity of 6-(1H-indol-3-yl)hexanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity of this compound, a molecule of significant interest within the drug discovery and development landscape. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a vast array of biologically active compounds.[1] This document will delve into the primary mechanism of action of this compound, focusing on its role as a potential modulator of epigenetic machinery, specifically as a histone deacetylase (HDAC) inhibitor. We will explore the causality behind the experimental designs used to validate its activity, provide detailed protocols for key in vitro assays, and discuss its potential therapeutic applications based on its molecular function.

Introduction: The Therapeutic Potential of the Indole Nucleus

The indole ring system is a cornerstone of many natural and synthetic molecules with profound physiological effects.[1] From the essential amino acid tryptophan to potent anti-cancer agents like vincristine, the indole moiety confers unique properties that allow for interaction with a wide range of biological targets.[1] this compound, with its characteristic indole core linked to a hexanoic acid chain, is structurally poised to interact with enzymatic active sites, particularly those that recognize acetylated lysine residues. Its investigation is primarily driven by the hypothesis that it functions as a histone deacetylase (HDAC) inhibitor, a class of enzymes pivotal in the epigenetic regulation of gene expression.[2] Dysregulation of HDAC activity is implicated in numerous pathologies, including cancer and neurological disorders, making HDACs compelling targets for therapeutic intervention.[2]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₂ | PubChem[3] |

| Molecular Weight | 231.29 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 25177-65-5 | PubChem[3] |

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone and non-histone proteins.[4] This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression.[5] By inhibiting HDACs, compounds like this compound can induce hyperacetylation of histones, leading to a more relaxed chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[2]

The proposed mechanism involves the hexanoic acid portion of the molecule acting as a zinc-binding group, chelating the catalytic Zn²⁺ ion in the active site of the HDAC enzyme. This chelation is a hallmark of many known HDAC inhibitors and is crucial for their inhibitory activity.[6] The indole moiety likely serves as a "cap" group, interacting with residues at the rim of the active site, thereby contributing to binding affinity and selectivity.

Caption: Mechanism of HDAC inhibition by this compound.

Experimental Validation: In Vitro Assay Workflows

To substantiate the hypothesized biological activity, a series of robust in vitro assays are required. The following protocols are designed to be self-validating by including appropriate controls and providing quantitative endpoints.

Direct Enzyme Inhibition: Fluorometric HDAC Activity Assay

The primary validation step is to confirm direct inhibition of HDAC enzymes. A fluorometric assay is a sensitive and high-throughput method for this purpose.[7] The principle involves an acetylated peptide substrate that is deacetylated by HDAC. A developer enzyme then cleaves the deacetylated substrate, releasing a fluorophore. The intensity of the fluorescent signal is inversely proportional to HDAC activity.

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol: MTT Cell Viability Assay

-

Cell Culture and Seeding :

-

Compound Treatment :

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound, a vehicle control (e.g., 0.1% DMSO), or medium only (untreated control).

-

-

Incubation :

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂. [9]

-

-

MTT Labeling and Formazan Solubilization :

-

After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. [10][9] * Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible. [11][10] * Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well. [11][9] * Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis :

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm. [10] * Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control cells.

-

Plot the results and determine the GI₅₀ (concentration for 50% inhibition of growth) or IC₅₀ (concentration for 50% inhibition of viability).

-

Potential Therapeutic Applications

The role of HDACs in regulating gene expression makes them attractive targets for a variety of diseases. The potential anti-proliferative activity of this compound suggests its primary application would be in oncology . Many indole derivatives have been investigated as cytotoxic agents against various cancer cell lines. [8][12]Furthermore, HDAC inhibitors have shown promise in treating hematological malignancies and some solid tumors. [2] Beyond cancer, the anti-inflammatory properties associated with some indole compounds and HDAC inhibitors suggest potential applications in inflammatory diseases . [13][14]By modulating the expression of inflammatory cytokines and other mediators, this compound could be explored in models of chronic inflammation.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Its structural features strongly suggest a mechanism of action centered on the inhibition of histone deacetylases. The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis, starting with direct enzyme inhibition and progressing to cell-based functional outcomes.

Future research should focus on:

-

Isoform Selectivity Profiling : Testing the compound against a panel of purified HDAC isoforms to determine its selectivity profile, which can have significant implications for its therapeutic window and side-effect profile.

-

In Vivo Efficacy Studies : Evaluating the compound in animal models of cancer to assess its anti-tumor activity, pharmacokinetics, and overall safety.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs of this compound to optimize potency, selectivity, and drug-like properties.

By systematically applying these principles and methodologies, the full therapeutic potential of this compound can be thoroughly elucidated, paving the way for its potential translation into a clinical candidate.

References

-

EpigenTek. Histone Deacetylase (HDAC) Assay. [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Biocompare. HDAC Assay Kits. [Link]

-

Reaction Biology. Histone Deacetylase (HDAC) Assay Services. [Link]

-

ScienceDirect. In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. [Link]

-

PubChem. This compound. [Link]

-

PubMed. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. [Link]

-

National Center for Biotechnology Information. Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. [Link]

-

ResearchGate. Inhibition of HDAC8 by hexanoic (a) and decanoic acid (b) with standard.... [Link]

-

MDPI. Biomedical Importance of Indoles. [Link]

-

ResearchGate. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. [Link]

-

MDPI. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. [Link]

-

PubMed. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. [Link]

-

National Center for Biotechnology Information. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. [Link]

-

PubMed. Mechanism of Action of indolyl-3-alkane Alpha-Hydroxylase. [Link]

-

bioRxiv. Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation. [Link]

-

MDPI. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. [Link]

-

PubMed. Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation. [Link]

-

MDPI. Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments. [Link]

- Google Patents.

-

ResearchGate. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. [Link]

-

PubMed Central. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. [Link]

-

AIR Unimi. Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 1,2,3,4,5,7-Hexahydro-6H-azocino[4,3-b]indol-6-ones as Intermediates for the Synthesis of Apparicine.. [https://www.researchgate.net/publication/272183296_ChemInform_Abstract_Synthesis_of_123457-Hexahydro-6H-azocino43-b]indol-6-ones_as_Intermediates_for_the_Synthesis_of_Apparicine]([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C14H17NO2 | CID 4672789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biocompare.com [biocompare.com]

- 6. biorxiv.org [biorxiv.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanism of Action of 6-(1H-indol-3-yl)hexanoic Acid: A Technical Guide for Researchers

Abstract

6-(1H-indol-3-yl)hexanoic acid, a molecule integrating the privileged indole scaffold with a flexible hexanoic acid chain, stands as a compound of significant interest in contemporary drug discovery and chemical biology. While direct, comprehensive studies on this specific molecule are emerging, a wealth of data from structurally analogous compounds allows for the elucidation of its probable mechanisms of action. This in-depth technical guide synthesizes the current understanding and plausible molecular pathways through which this compound may exert its biological effects. We will explore its potential roles in immunomodulation, oncology, and metabolic regulation, grounded in evidence from related indole-alkanoic acids and hexanoic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding to inspire and direct future investigations into this promising chemical entity.

Introduction: The Structural Rationale of a Hybrid Molecule

The unique architecture of this compound, featuring a bicyclic aromatic indole ring connected to a six-carbon aliphatic carboxylic acid, suggests a capacity for diverse biological interactions. The indole nucleus is a cornerstone in medicinal chemistry, present in a vast array of natural products and synthetic drugs, recognized for its ability to engage with a wide spectrum of biological targets.[1] The hexanoic acid tail, a medium-chain fatty acid, imparts lipophilicity and the potential to interact with metabolic pathways and nuclear receptors. This guide will deconstruct the probable mechanisms of action by examining the distinct yet synergistic contributions of its core components.

Potential Anti-Inflammatory and Immunomodulatory Mechanisms

Evidence from closely related indole derivatives and other immunomodulatory molecules points towards a significant potential for this compound in modulating the immune response.

Inhibition of Pro-Inflammatory Signaling Cascades

Structurally similar indole-containing molecules have demonstrated potent anti-inflammatory effects. For instance, derivatives of oleanolic acid featuring an indole moiety have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][3] Conversely, an increase in the anti-inflammatory cytokine IL-10 has been observed.[3] The underlying mechanism for these effects is likely the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the PI3K/Akt pathway.[3]

Modulation of Nuclear Receptors

Another plausible mechanism is the interaction with nuclear receptors that govern immune responses. A derivative of 6-oxo-4-phenyl-hexanoic acid has been identified as an inverse agonist of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a key transcription factor in the differentiation of Th17 cells, which are critical in autoimmune diseases.[4] Furthermore, indole-3-carboxaldehyde, a metabolite of tryptophan, exerts anti-inflammatory effects through the Aryl Hydrocarbon Receptor (AhR), leading to the inhibition of the NF-κB pathway and the NLRP3 inflammasome.[5]

Plausible Anticancer Mechanisms of Action

The indole and hexanoic acid moieties are both implicated in anticancer activities, suggesting that their combination in this compound could result in a multi-pronged attack on cancer cells.

Inhibition of Receptor Tyrosine Kinases

Derivatives of indole-6-carboxylic acid have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis, leading to G2/M phase cell cycle arrest and apoptosis.[6]

Induction of Apoptosis and Cell Cycle Arrest

Hexanoic acid has been shown to possess anticarcinogenic properties by down-regulating cell cycle regulatory genes and up-regulating genes involved in apoptosis.[8] Furthermore, a furanoic lipid, which is a C-20 fatty acid, has been demonstrated to kill cancer cells by suppressing proliferation through the inhibition of JNK and PI3K-Akt-mTOR pathways, and by inducing apoptosis.[9] A derivative of a naphthalenecarboxylic acid has also been shown to induce apoptosis in cancer cells through a retinoid-independent mechanism.[10]

Targeting Cancer Metabolism

A novel approach to cancer therapy is the targeting of cellular metabolism. Analogs of (1H-indol-6-yl)methyl benzoate have been identified as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), a key energy-producing pathway in cancer cells.[11]

Potential Role in Metabolic Regulation

The structural similarity of this compound to endogenous signaling molecules suggests a role in metabolic regulation.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Medium-chain fatty acids, including hexanoic acid, are known to be selective activators of PPARγ and partial agonists for all PPAR subtypes.[12] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[13] Activation of PPARs can lead to improved insulin sensitivity and regulation of lipid homeostasis. Oleanolic acid, for example, exerts a dual agonist action on PPARγ and PPARα.[14]

Influence on Glucose Metabolism

Studies on indole-3-alkanoic acids, such as indole-3-propionic acid and indole-3-butyric acid, have indicated their potential to influence glucose metabolism.[15] This suggests that this compound may also have an impact on glucose uptake and utilization.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for this compound, a series of well-established experimental protocols are recommended.

In Vitro Enzyme Inhibition Assays

-

Objective: To determine the direct inhibitory effect of this compound on specific enzymes.

-

Protocol:

-

Utilize commercially available kinase assay kits for EGFR and VEGFR-2.

-

Incubate the recombinant kinase domain with ATP and a specific substrate in the presence of varying concentrations of this compound.

-

Measure the resulting kinase activity, typically through luminescence or fluorescence-based detection of phosphorylated substrate.

-

Calculate the IC50 value to quantify the inhibitory potency.

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement within a cellular context.

-

Protocol:

-

Treat intact cells with this compound.

-

Heat the cell lysate to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the soluble fraction by Western blotting for the target protein (e.g., EGFR, VEGFR-2).

-

A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

Western Blot Analysis of Signaling Pathways

-

Objective: To assess the effect of the compound on key signaling proteins.

-

Protocol:

-

Treat relevant cell lines (e.g., cancer cells, immune cells) with this compound for various time points.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, p65 subunit of NF-κB).

-

Use secondary antibodies conjugated to HRP for chemiluminescent detection.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure changes in the gene expression of downstream targets.

-

Protocol:

-

Treat cells with this compound.

-

Isolate total RNA and reverse transcribe to cDNA.

-

Perform qRT-PCR using primers specific for target genes (e.g., pro-inflammatory cytokines, cell cycle regulators, apoptosis-related genes).

-

Normalize expression levels to a housekeeping gene to determine relative changes in gene expression.

-

Summary of Potential Biological Activities and IC50 Values of Related Compounds

| Compound Class | Biological Target/Activity | Reported IC50/Effect | Reference |

| Indole-6-carboxylic acid derivatives | EGFR/VEGFR-2 inhibition | Enzyme inhibitory activity | [6] |

| 6-oxo-4-phenyl-hexanoic acid derivative | RORγt inverse agonist | Potent inhibitory activity | [4] |

| Indole oleanolic acid derivatives | Inhibition of NO production | IC50 values ranging from 2.66 to 25.40 μM | [2] |

| Ursolic acid indole derivative | Inhibition of NO production | IC50 of 2.2 ± 0.4 µM | [16] |

Conclusion and Future Directions

This compound is a molecule of considerable therapeutic potential, with inferred mechanisms of action spanning anti-inflammatory, anticancer, and metabolic regulatory pathways. The convergence of evidence from structurally related indole and hexanoic acid derivatives provides a strong foundation for its further investigation. Future research should focus on direct experimental validation of the proposed mechanisms, including the identification of its primary molecular targets and the elucidation of its structure-activity relationships. A thorough understanding of its pharmacology and toxicology will be paramount in translating its promise into tangible therapeutic applications.

References

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

-

Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC - PubMed Central. Available at: [Link]

-

[Influence of indole-3-alkanecarboxylic acids on glucose utilization in rats]. PubMed. Available at: [Link]

-

New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Available at: [Link]

-

This compound | C14H17NO2 | CID 4672789. PubChem. Available at: [Link]

-

Nuisance compounds in cellular assays. PubMed - NIH. Available at: [Link]

-

Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PMC - PubMed Central. Available at: [Link]

-

New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. ResearchGate. Available at: [Link]

-

Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. Available at: [Link]

-

Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. PubMed. Available at: [Link]

-

Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. PubMed. Available at: [Link]

-

Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. PubMed. Available at: [Link]

-

Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI. Available at: [Link]

-

Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro. PubMed. Available at: [Link]

-

Apoptosis Induction in Cancer Cells by a Novel Analogue of 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid Lacking Retinoid Receptor Transcriptional Activation Activity. ResearchGate. Available at: [Link]

-

Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. NIH. Available at: [Link]

-

Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action. PubMed. Available at: [Link]

-

Furanoic Lipid F-6, A Novel Anti-Cancer Compound that Kills Cancer Cells by Suppressing Proliferation and Inducing Apoptosis. MDPI. Available at: [Link]

-

Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. PubMed. Available at: [Link]

-

The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis | Request PDF. ResearchGate. Available at: [Link]

-

Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. MDPI. Available at: [Link]

-

Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. Available at: [Link]

-

Discovery of (2 R )-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1 H -indol-1-yl}phenoxy)butanoic Acid (MK-0533): A Novel Selective Peroxisome Proliferator-Activated Receptor ?? Modulator for the Treatment of Type 2 Diabetes Mellitus with. ResearchGate. Available at: [Link]_

-

Oleanolic acid induces a dual agonist action on PPARγ/α and GLUT4 translocation: A pentacyclic triterpene for dyslipidemia and type 2 diabetes. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oleanolic acid induces a dual agonist action on PPARγ/α and GLUT4 translocation: A pentacyclic triterpene for dyslipidemia and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Influence of indole-3-alkanecarboxylic acids on glucose utilization in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Indole-Containing Hexanoic Acids

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry and biology, has been the foundation for a multitude of discoveries spanning from fundamental plant physiology to modern drug development. When coupled with a hexanoic acid chain, this molecular architecture gives rise to a class of compounds with diverse and significant biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of indole-containing hexanoic acids. It traces their origins from the early identification of plant growth hormones to their contemporary role as potent therapeutic agents, particularly as histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust scientific framework to support further investigation and application of this versatile chemical class.

Introduction: The Significance of the Indole Scaffold

The indole ring system, first isolated by Adolf von Baeyer in 1866, is a bicyclic aromatic heterocycle that forms the core of numerous biologically active natural products and synthetic compounds.[1][2] It is famously present in the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[2] The electron-rich nature of the indole ring allows it to participate in various non-covalent interactions with biological macromolecules, making it a cornerstone in drug design.[1]

The attachment of an aliphatic carboxylic acid chain, specifically a hexanoic acid moiety, modulates the molecule's physicochemical properties, such as lipophilicity and acidity. This chain can act as a flexible linker, allowing the indole headgroup to orient optimally within a receptor binding pocket, or it can be the key component that interacts with the active site of an enzyme. This guide explores the historical discoveries and evolving applications of this specific combination, from plant auxins to targeted cancer therapeutics.

A Tale of Two Fields: From Plant Growth to Human Health

The scientific journey of indole-containing hexanoic acids is unique, with parallel discoveries occurring in the seemingly disparate fields of botany and medicinal chemistry.

The Auxin Connection: Discovery of Indole-3-Hexanoic Acid (IHA) in Plants

The history of indole alkanoic acids is rooted in the study of plant hormones, or auxins. The most famous auxin, indole-3-acetic acid (IAA), was identified in the 1930s and is a primary regulator of plant growth and development.[3] For decades, IAA and the synthetically used indole-3-butyric acid (IBA) were the principal indole-based auxins studied.[3]

More recently, indole-3-hexanoic acid (IHA) was identified as a novel, naturally occurring auxin that regulates plant growth.[4] Studies in Arabidopsis thaliana have demonstrated that IHA exhibits classical auxin activities, such as influencing root growth and gene expression.[4][5] Mechanistically, IHA is perceived by the auxin receptor TIR1 and is a substrate for the ABCG family of transporters.[5] A key finding is that IHA can be metabolized in planta to the shorter-chain auxin, IBA, through peroxisomal β-oxidation, revealing a previously unknown aspect of auxin metabolism regulation.[4][5]

| Compound | Common Abbreviation | Primary Role in Plants |

| Indole-3-acetic acid | IAA | Primary native auxin, regulates cell division and elongation. |

| Indole-3-butyric acid | IBA | Native auxin, commonly used in horticulture for rooting. |

| Indole-3-hexanoic acid | IHA | Novel native auxin, precursor to IBA via β-oxidation.[4][5] |

| Table 1: Comparison of Key Indole-Alkanoic Acids in Plant Physiology. |

The discovery of IHA underscores a sophisticated metabolic network for auxin homeostasis and provides a new tool for dissecting the nuanced signaling pathways that govern plant development.

The Medicinal Chemistry Perspective: Targeting Human Disease

Parallel to discoveries in botany, the indole scaffold became a major focus in drug development.[1] While shorter-chain indole carboxylic acids like indole-2-carboxylic acid were investigated as NMDA receptor antagonists, longer-chain derivatives, including those with hexanoic acid, emerged as potent inhibitors of a different class of enzymes: Histone Deacetylases (HDACs) .[6]

HDACs are critical epigenetic regulators that remove acetyl groups from lysine residues on histone proteins, leading to chromatin compaction and transcriptional repression.[7] Their dysregulation is a hallmark of many cancers, making them a prime therapeutic target.[8] Indole-containing hydroxamic acids, where the indole serves as a "cap" group to interact with the enzyme surface and a linker terminates in a zinc-binding group, have shown significant promise.[7][8]

Specifically, derivatives of indole-3-butyric acid and, by extension, longer alkanoic acids, have been developed into highly potent HDAC inhibitors.[9][10] These compounds can induce cancer cell death, apoptosis, and cell cycle arrest, demonstrating the therapeutic potential of this molecular architecture far beyond its role in plant growth.[8][11]

| Compound Class | Target Enzyme(s) | Therapeutic Application | Key Structural Features |

| Indole-alkanoic hydroxamates | HDAC1, HDAC3, HDAC6 | Oncology (e.g., T-cell lymphoma) | Indole "cap", aliphatic linker, hydroxamic acid (zinc-binding group) |

| Indole-3-butyric acid derivs. | HDAC1, HDAC3, HDAC6 | Oncology | Indole "cap", butyric acid-derived linker, zinc-binding group |

| Table 2: Indole-Alkanoic Acids as Histone Deacetylase (HDAC) Inhibitors. |

Chemical Synthesis and Derivatization

The synthesis of indole-containing hexanoic acids relies on classical and modern organic chemistry methodologies. The choice of strategy is dictated by the desired substitution pattern on the indole ring and the position of the hexanoic acid chain.

The Fischer Indole Synthesis: A Cornerstone Methodology

The most historically significant and versatile method for creating the indole core is the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[12][13] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[14]

Causality in Experimental Design: To synthesize an indole-3-hexanoic acid, the key is selecting the correct carbonyl precursor. A ketone or aldehyde bearing the hexanoic acid chain at the appropriate position is required. For example, reacting phenylhydrazine with 7-oxoheptanoic acid (or its ester) under acidic conditions will, after a[15][15]-sigmatropic rearrangement and ammonia elimination, yield indole-3-propionic acid derivatives, which can be extended. A more direct approach uses a precursor that directly installs the desired chain.

Detailed Protocol: Synthesis of 6-(1H-indol-3-yl)hexanoic acid

This protocol describes a representative synthesis adapted from methodologies for creating C3-substituted indole alkanoic acids. It relies on the reaction of indole with a suitable electrophile.

Self-Validating System: Each step includes a purification and characterization checkpoint (TLC, NMR) to ensure the integrity of the intermediate before proceeding, minimizing downstream failures.

Step 1: Preparation of the Electrophile - 6-Bromohexanoic acid ethyl ester

-

To a stirred solution of 6-bromohexanoic acid (1.0 eq) in absolute ethanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Cool the mixture, remove the ethanol under reduced pressure, and dilute the residue with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be used directly or purified by column chromatography.

Step 2: Alkylation of Indole

-

Prepare a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under an inert atmosphere (N2 or Ar).

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to form the indolyl anion.

-

Cool the reaction back to 0 °C and add a solution of 6-bromohexanoic acid ethyl ester (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction carefully by adding saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain ethyl 6-(1H-indol-1-yl)hexanoate (N-alkylation product) and ethyl 6-(1H-indol-3-yl)hexanoate (C-alkylation product). The ratio depends on the specific reaction conditions.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified ethyl 6-(1H-indol-3-yl)hexanoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at 75 °C for 2-4 hours.

-

Monitor the saponification by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water and acidify to pH ~3 with 2 M hydrochloric acid (HCl), which will precipitate the product.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Modern Analytical Methodologies

The accurate quantification of indole-containing hexanoic acids in complex biological matrices (e.g., plasma, cell lysates, plant extracts) is critical for both drug development and physiological studies. The gold standard for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

Causality in Method Design: LC-MS/MS is chosen for its superior selectivity and sensitivity.[16] The liquid chromatography (LC) step separates the analyte of interest from other matrix components. The tandem mass spectrometry (MS/MS) step provides two levels of mass filtering: a precursor ion (matching the analyte's molecular weight) is selected and fragmented, and a specific product ion is then monitored. This Multiple Reaction Monitoring (MRM) is highly specific and significantly reduces chemical noise, enabling quantification at very low levels.[16][17]

Detailed Protocol: Quantification of an Indole-Hexanoic Acid via LC-MS/MS

This protocol is a generalized method based on established procedures for similar indole derivatives.[16][18]

Self-Validating System: The protocol requires the preparation of a calibration curve with known standards and the use of an internal standard (ideally, a stable isotope-labeled version of the analyte) to correct for matrix effects and variations in instrument response, ensuring accurate and reproducible quantification.

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Indole-Hexanoic Acid-d4 at 100 ng/mL).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

Step 2: LC-MS/MS Analysis

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., Synergi Fusion C18, 4 µm, 250 × 2.0 mm).[18]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol.[18]

-

Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B, and re-equilibrate for 5 minutes. (This must be optimized for the specific analyte).

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[18]

-

MRM Transitions: These must be determined empirically by infusing a pure standard of the analyte. For a hypothetical Indole-3-hexanoic acid (MW = 217.26), the transitions might be:

-

Analyte: Q1: 218.1 m/z -> Q3: 130.1 m/z (corresponding to the indolemethyl cation).

-

Internal Standard (d4): Q1: 222.1 m/z -> Q3: 134.1 m/z.

-

Step 3: Data Analysis

-

Integrate the peak areas for the analyte and internal standard MRM transitions.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration for a series of known standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Future Directions and Conclusion

The journey of indole-containing hexanoic acids from plant hormones to potent epigenetic drug candidates is a testament to the chemical and biological versatility of the indole scaffold. The discovery of IHA has opened new avenues in plant biology, suggesting a more complex layer of auxin regulation than previously understood.[5] In parallel, the development of indole-alkanoic acids as HDAC inhibitors continues to be a promising strategy in oncology.[9][10]

Future research will likely focus on several key areas:

-

Elucidating the full scope of IHA's role in plant development and its interaction with other hormonal pathways.

-

Designing isoform-selective HDAC inhibitors based on the indole-hexanoic acid scaffold to improve therapeutic indices and reduce off-target effects.

-

Exploring other biological targets for this chemical class, leveraging the unique properties of the indole headgroup and the flexible hexanoic linker.

References

-

Song, P., Xu, H., et al. (2021). Functional analysis of indole 3-hexanoic acid as a novel auxin from Arabidopsis thaliana. Planta, 254(3), 57. Available at: [Link]

-

Chen, M. L., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 440. Available at: [Link]

-

Dolgikh, A. S., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129344. Available at: [Link]

-